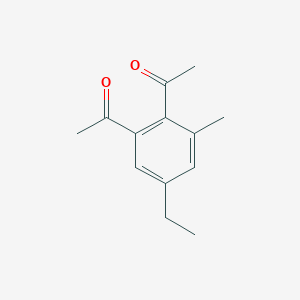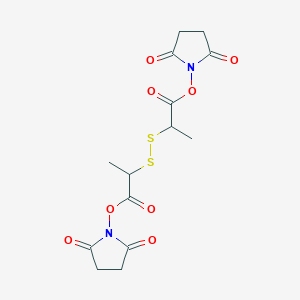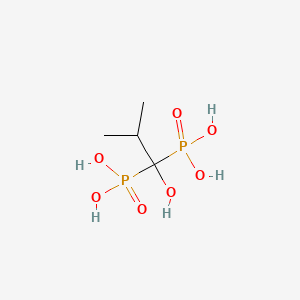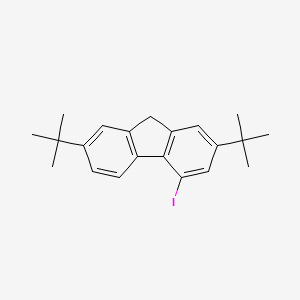![molecular formula C36H27B B14332116 Tri([1,1'-biphenyl]-2-yl)borane CAS No. 103510-65-2](/img/structure/B14332116.png)
Tri([1,1'-biphenyl]-2-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri([1,1’-biphenyl]-2-yl)borane is an organoboron compound characterized by the presence of three biphenyl groups attached to a central boron atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity. It is a white crystalline solid that is sensitive to air and moisture, making it essential to handle under inert conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing Tri([1,1’-biphenyl]-2-yl)borane involves the reaction of boron trihalides with Grignard reagents. For example, boron trifluoride diethyl etherate can react with phenylmagnesium bromide to form the desired compound:
BF3⋅O(C2H5)2+3C6H5MgBr→B(C6H5)3+3MgBrF+(C2H5)2O
-
Thermal Decomposition: : Another method involves the thermal decomposition of trimethylammonium tetraphenylborate:
[B(C6H5)4][NH(CH3)3]→B(C6H5)3+N(CH3)3+C6H6
Industrial Production Methods
Industrial production of Tri([1,1’-biphenyl]-2-yl)borane typically involves large-scale reactions using boron trihalides and Grignard reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Tri([1,1’-biphenyl]-2-yl)borane can undergo oxidation reactions, typically forming boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, particularly in the presence of nucleophiles. For example, it can react with halides to form new boron-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Simplified boron compounds.
Substitution: Various boron-containing derivatives.
Scientific Research Applications
Chemistry
Tri([1,1’-biphenyl]-2-yl)borane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent for synthesizing complex organic molecules.
Biology and Medicine
In biological research, this compound is used as a precursor for boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery.
Industry
In the industrial sector, Tri([1,1’-biphenyl]-2-yl)borane is used in the production of polymers and advanced materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Mechanism of Action
The mechanism by which Tri([1,1’-biphenyl]-2-yl)borane exerts its effects involves the formation of stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property is exploited in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylborane: Similar in structure but with phenyl groups instead of biphenyl groups.
Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups, making it a stronger Lewis acid due to the electronegativity of fluorine atoms.
Boron Trifluoride: A simpler boron compound with high Lewis acidity.
Uniqueness
Tri([1,1’-biphenyl]-2-yl)borane is unique due to its biphenyl groups, which provide steric hindrance and influence its reactivity. This makes it less prone to hydrolysis compared to simpler boron compounds and allows for selective reactions in complex organic syntheses.
Properties
CAS No. |
103510-65-2 |
|---|---|
Molecular Formula |
C36H27B |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
tris(2-phenylphenyl)borane |
InChI |
InChI=1S/C36H27B/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37(35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
InChI Key |
AZVWHWWKSRKBLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)



![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)


